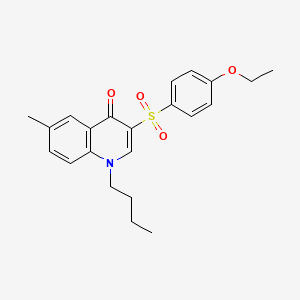

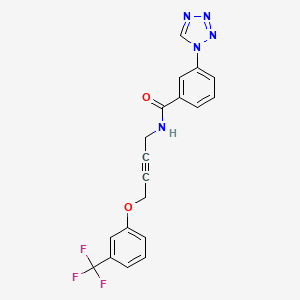

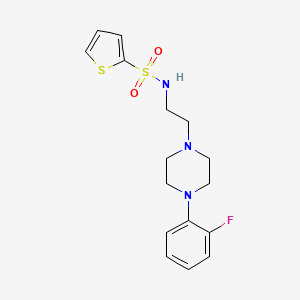

1-butyl-3-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is also known as BQSME and is widely used in scientific research for its unique properties.

Scientific Research Applications

Catalytic Synthesis

A novel nanosized N-sulfonated Brönsted acidic catalyst showed efficacy in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This method yielded products in excellent yields in short reaction times and demonstrated that the catalyst could be reused several times without loss of its catalytic activity (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

Azo Disperse Dyes Synthesis

6-Butyl-4-hydroxyquinolin-2-(1H)-one, a related compound, was used as an enol type coupling component for the synthesis of azo disperse dyes. The synthesis involved coupling with diazotized p-substituted aniline derivatives, resulting in dyes with satisfactory yields and characterized by various spectroscopic techniques (E. M. Rufchahi, M. Mohammadinia, 2014).

Antimicrobial Evaluation

Novel functionalized N-sulfonates, including quinolyl functional groups, were synthesized and screened for their antimicrobial and antifungal activities. The quaternary ammonium salts derived from these processes demonstrated varying degrees of antimicrobial activity, highlighting the potential biological applications of these compounds (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

Ionic Liquid Synthesis

Brønsted Acid Ionic Liquid [(CH2)4SO3HMIM][HSO4] was utilized as a novel catalyst for one-pot synthesis of Hantzsch polyhydroquinoline derivatives, showcasing its efficiency in facilitating the four-component Hantzsch reaction. This highlights the role of such ionic liquids in catalyzing organic synthesis processes (M. Heravi, Mina Saeedi, N. Karimi, Masumeh Zakeri, Y. S. Beheshtiha, A. Davoodnia, 2010).

Solvatochromism and Ionization Constants

The solvatochromism of azo disperse dyes derived from 6-Butyl-4-hydroxyquinolin-2-(1H)-one was evaluated in various solvents, and the ionization constants (pKa) of these dyes were determined, correlating the values with the substituent constant on the benzene ring. This study contributes to understanding the properties of azo disperse dyes in different solvent environments (E. M. Rufchahi, M. Mohammadinia, 2014).

properties

IUPAC Name |

1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(22(24)19-14-16(3)7-12-20(19)23)28(25,26)18-10-8-17(9-11-18)27-5-2/h7-12,14-15H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKHAJIJPFPDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443781.png)

![2-[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2443787.png)

![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)